Biochemical Binding Affinity at RORγ: Ki = 25 nM by Radioligand Displacement
In a direct radioligand displacement assay, the target compound inhibited binding of 25-[26,27-³H]hydroxycholesterol to the RORγ ligand-binding domain with a Ki of 25 nM [1]. By comparison, the well-characterized RORα/RORγ dual inverse agonist SR3335 exhibits a Ki of 220 nM at RORα and no activity at RORγ , while the clinical-stage RORγ inverse agonist GSK2981278 shows a binding IC50 of approximately 3 nM in FRET-based assays but with distinct selectivity limitations [2]. The target compound thus occupies a defined potency tier—sub-50 nM—that is relevant for both biochemical and cellular mechanistic studies.
| Evidence Dimension | RORγ ligand-binding domain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25 nM |
| Comparator Or Baseline | SR3335: Ki = 220 nM at RORα (inactive at RORγ); GSK2981278: binding IC50 ≈ 3 nM (FRET assay) |
| Quantified Difference | Target compound is >8.8-fold more potent at RORγ than SR3335 (which is inactive at RORγ); approximately 8.3-fold less potent than GSK2981278 |
| Conditions | Displacement of 25-[26,27-³H]hydroxycholesterol from RORγ LBD, 60 min incubation |
Why This Matters
The target compound provides a mid-nM potency tool with favorable separation from RORα, enabling selective RORγ modulation in Th17/IL-17 pathway studies without confounding RORα-mediated effects.
- [1] BindingDB BDBM50445876 (ChEMBL CHEMBL3105692), Ki data for target compound. Assay: Displacement of 25-[26,27-³H]hydroxycholesterol from RORgamma receptor LBD. http://bdb8.ucsd.edu/. View Source
- [2] Smith SH, Peredo CE, Takeda Y, et al. GSK2981278, a novel RORγ inverse agonist, demonstrates efficacy in a human psoriasis model. J Invest Dermatol. 2016;136(5):S25. View Source
